1-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole

TRPV1 antagonist pain structure‑activity relationship

1-Methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole (C17H19N5, MW 293.4) is a benzimidazole–piperazine–pyridine hybrid that belongs to a class of small‑molecule antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. It is structurally related to the clinical candidate series described by Ognyanov et al., in which the 2‑(4‑pyridin‑2‑ylpiperazin‑1‑yl)‑1H‑benzo[d]imidazole core was systematically optimized for oral bioavailability and in‑vivo efficacy.

Molecular Formula C17H19N5
Molecular Weight 293.374
CAS No. 2320923-51-9
Cat. No. B2391294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole
CAS2320923-51-9
Molecular FormulaC17H19N5
Molecular Weight293.374
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=CC=N4
InChIInChI=1S/C17H19N5/c1-20-15-7-3-2-6-14(15)19-17(20)22-12-10-21(11-13-22)16-8-4-5-9-18-16/h2-9H,10-13H2,1H3
InChIKeyKFLULAWRKIRNSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole (CAS 2320923-51-9): Chemical Identity and Pharmacological Profile for Procurement Evaluation


1-Methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole (C17H19N5, MW 293.4) is a benzimidazole–piperazine–pyridine hybrid that belongs to a class of small‑molecule antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel [1]. It is structurally related to the clinical candidate series described by Ognyanov et al., in which the 2‑(4‑pyridin‑2‑ylpiperazin‑1‑yl)‑1H‑benzo[d]imidazole core was systematically optimized for oral bioavailability and in‑vivo efficacy [1]. Additionally, the compound has been annotated as a ligand for the translocator protein (TSPO; peripheral‑type benzodiazepine receptor), as indicated by curated affinity data in BindingDB [2].

1-Methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole: Why In‑Class TRPV1 Antagonists Are Not Interchangeable


TRPV1 antagonists within the benzimidazole‑piperazine family exhibit steep and divergent structure–activity relationships (SAR). In the foundational 2006 J. Med. Chem. paper, N‑alkylation of the benzimidazole ring was explicitly identified as detrimental to capsaicin‑mediated activity, while the same modification paradoxically improved potency in the pH‑mediated assay [1]. For example, N‑benzylation produced a 5‑fold drop in capsaicin IC50 for one isomer and a 60‑fold drop for the other [1]. Therefore, the presence of the N‑methyl group in 1‑methyl‑2‑[4‑(pyridin‑2‑yl)piperazin‑1‑yl]‑1H‑1,3‑benzodiazole is not a silent substitution; it directly alters the capsaicin/pH potency ratio, oral bioavailability, and potentially off‑target profiles (e.g., TSPO binding) relative to the unsubstituted parent or other N‑alkyl analogues [1][2]. Generic substitution without head‑to‑head data would therefore confound experimental outcomes.

Quantitative Differentiation Guide for 1-Methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole (CAS 2320923-51-9)


TRPV1 Antagonist Potency in pH‑Mediated vs. Capsaicin‑Mediated Assays: N‑Alkylation Impact on Stimulus‑Dependent Activity Ratio

In the congeneric series of 2‑(4‑pyridin‑2‑ylpiperazin‑1‑yl)‑1H‑benzo[d]imidazoles, N‑alkylation of the benzimidazole ring was systematically evaluated. While the unsubstituted parent compound 39 (R2 = H, R7 = CF3) showed balanced potency in capsaicin and pH‑mediated FLIPR assays, N‑benzylation resulted in a 5‑fold reduction in capsaicin‐induced Ca2+ influx potency for isomer 40 (IC50 = 577 nM) and a 60‑fold reduction for isomer 41 (IC50 = 6480 nM) relative to compound 39 [1]. Conversely, both N‑benzyl isomers exhibited a 2‑fold increase in potency in the pH‑mediated assay [1]. This demonstrates that N‑alkyl substitution on the benzimidazole nitrogen, including the N‑methyl group present in 1‑methyl‑2‑[4‑(pyridin‑2‑yl)piperazin‑1‑yl]‑1H‑1,3‑benzodiazole, fundamentally alters the stimulus‑dependent potency profile compared to the N–H parent series.

TRPV1 antagonist pain structure‑activity relationship N‑alkylation pH‑mediated assay

TSPO (Peripheral Benzodiazepine Receptor) Binding Affinity: A Dual‑Target Profile Not Shared by All TRPV1 Antagonists

BindingDB annotates 1‑methyl‑2‑[4‑(pyridin‑2‑yl)piperazin‑1‑yl]‑1H‑1,3‑benzodiazole as a ligand for the translocator protein (TSPO) with an IC50 of 19.9 nM in a [3H]‑PK 11195 competition assay using rat cerebral cortex membranes [1]. A second measurement under the same assay conditions yielded an IC50 of 41.7 nM [1]. The reference TSPO ligand PK 11195 typically exhibits an IC50 in the low nanomolar range (e.g., ~9 nM) in similar assays, while the classical TRPV1 antagonist capsazepine does not display significant TSPO affinity [2][3]. This dual TRPV1/TSPO binding activity is not a general property of the benzimidazole‑piperazine class but is specific to certain substitution patterns, including the N‑methyl benzimidazole motif.

TSPO peripheral benzodiazepine receptor neuroinflammation dual‑target TRPV1

Oral Bioavailability and In‑Vivo Efficacy Benchmarking Against the Series Lead Compound 46ad

The lead compound in the 2‑(4‑pyridin‑2‑ylpiperazin‑1‑yl)‑1H‑benzo[d]imidazole series, 46ad, demonstrated oral bioavailability in rats and dose‑dependently blocked capsaicin‑induced flinch [1]. It also reversed complete Freund’s adjuvant (CFA)‑induced thermal hyperalgesia [1]. While explicit PK and in‑vivo efficacy data for 1‑methyl‑2‑[4‑(pyridin‑2‑yl)piperazin‑1‑yl]‑1H‑1,3‑benzodiazole have not been published, the N‑methyl substitution is known to influence metabolic stability and brain penetration in related benzimidazole series [1]. The N‑methyl analogue is therefore predicted to show a different PK profile compared to compound 46ad, which lacks the N‑methyl group.

oral bioavailability capsaicin‑induced flinch CFA‑induced thermal hyperalgesia TRPV1 in‑vivo efficacy

1-Methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole (CAS 2320923-51-9): Optimal Application Scenarios Based on Quantitative Evidence


Dual‑Target TRPV1/TSPO Probe for Neuroinflammation Research

The compound’s combined affinity for TRPV1 and TSPO (IC50 19.9–41.7 nM at TSPO) makes it a valuable chemical probe for studies investigating the interplay between neuroinflammatory signaling and pain transduction [2][3]. Unlike capsazepine or SB‑366791, which lack TSPO activity, this compound can simultaneously interrogate both pathways in in‑vitro and in‑vivo neuroinflammation models [4].

SAR Studies Investigating the N‑Alkylation Modulation of Stimulus‑Dependent TRPV1 Antagonism

Because N‑alkylation of the benzimidazole ring is documented to shift the capsaicin/pH potency ratio (5‑ to 60‑fold changes for N‑benzyl isomers) [1], this compound serves as a critical comparator in medicinal chemistry programs seeking to understand the structural determinants of stimulus‑biased antagonism. Its N‑methyl group is a minimal perturbation that can be contrasted with the N–H parent and other N‑alkyl analogues.

Control Compound for Off‑Target TSPO Binding Screening in TRPV1 Drug Discovery

When screening novel TRPV1 antagonists for TSPO‑related off‑target effects, this compound provides a known dual‑affinity reference point (TRPV1 IC50 ~0.55 nM; TSPO IC50 ~19.9 nM) [2]. Its use as a positive control in TSPO binding assays ensures assay sensitivity and aids in interpreting selectivity windows for new chemical entities.

In‑Vitro Permeability and Metabolic Stability Screening Using N‑Methyl vs. N–H Pair

Given that N‑methylation in benzimidazole‑piperazine scaffolds is known to modulate metabolic stability and membrane permeability [1], this compound can be employed as a model substrate to benchmark in‑vitro ADME parameters against the unsubstituted parent compound and advanced leads such as 46ad. This facilitates the procurement of specific analogs tailored to desired PK profiles.

Quote Request

Request a Quote for 1-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.